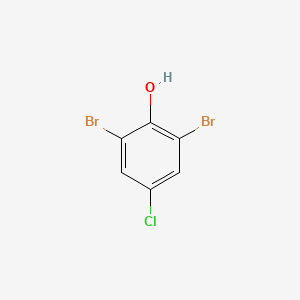

2,6-Dibromo-4-chlorophenol

Beschreibung

Contextualization within Halogenated Phenols Research

Halogenated phenols are a broad category of compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that is also substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Research into these compounds is extensive, driven by their diverse applications and environmental presence. They are utilized as intermediates in the synthesis of pesticides, dyes, and pharmaceuticals. basicmedicalkey.com The introduction of halogen atoms to the phenolic ring significantly influences the compound's acidity, reactivity, and biological activity. basicmedicalkey.com

2,6-Dibromo-4-chlorophenol is a specific example of a polyhalogenated phenol (B47542), where the type and position of the halogens are precisely defined. Research on such compounds often involves comparing their properties and reactivity to other halogenated phenols to understand structure-activity relationships. For instance, the position of the bromine atoms ortho to the hydroxyl group in this compound can influence its hydrogen bonding capabilities and its susceptibility to oxidation compared to other isomers.

Significance in Contemporary Chemical and Environmental Science

The significance of this compound in modern science is multifaceted. In synthetic chemistry, it serves as a building block for more complex molecules. For example, it is a key intermediate in the synthesis of Beraprost, a pharmaceutical agent. researchgate.net The reactivity of its hydroxyl group and the halogenated ring allows for a variety of chemical transformations.

From an environmental perspective, this compound is studied as a halogenated disinfection byproduct (DBP). These compounds can form during water treatment processes like chlorination, particularly when bromide is present in the source water. nih.gov The formation and fate of such compounds in the environment are of concern due to their potential persistence and toxicity. Halogenated phenolic compounds, including those structurally similar to this compound, have been detected in various environmental matrices and are known to be retained in the blood and tissues of wildlife and humans. acs.orgacs.org The study of their environmental occurrence and transformation is crucial for assessing their ecological impact. osti.govzghjkx.com.cn For instance, research has shown that the degradation of bromophenols can be accelerated in the presence of nitrite (B80452) during certain oxidation processes, though this can also lead to the formation of toxic nitrated byproducts. zghjkx.com.cn

Historical Perspective of Halogenated Phenol Studies

The study of halogenated phenols has a long history, dating back to the late 19th and early 20th centuries. Initial research focused on their synthesis and basic chemical properties. Early in the 20th century, the potent bactericidal properties of halogenated phenols were discovered, leading to their use as disinfectants and preservatives. basicmedicalkey.comacs.org This discovery spurred systematic investigations into the relationship between the chemical structure of these compounds and their antimicrobial activity. basicmedicalkey.com

Over the decades, the focus of research has evolved. While early studies were primarily concerned with their synthesis and beneficial applications, the latter half of the 20th century saw a growing awareness of their environmental and health implications. escholarship.org The development of advanced analytical techniques, such as gas chromatography, allowed for the detection of trace amounts of halogenated phenols in environmental samples, leading to a greater understanding of their distribution and fate. epa.govresearchgate.net Today, research continues to explore both the synthetic utility and the environmental behavior of these compounds, with a focus on developing greener synthesis methods and mitigating their potential environmental risks. rsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃Br₂ClO |

| Molecular Weight | 286.35 g/mol |

| CAS Number | 5324-13-0 |

| Appearance | White to pale yellow solid |

| Melting Point | 92 °C |

| Boiling Point | 245.0 ± 35.0 °C (Predicted) |

| IUPAC Name | This compound |

Data sourced from nih.govchemsrc.comsigmaaldrich.comchemicalbook.comsigmaaldrich.combiocompare.com

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 4-chlorophenylboronic acid with hydrogen peroxide and hydrobromic acid. rsc.org

| Reactants | Reagents | Product |

| 4-chlorophenylboronic acid | Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) | This compound |

Data sourced from rsc.org

Related Halogenated Phenols in Research

| Compound Name | Molecular Formula | Significance |

| 2,4,6-Trichlorophenol (B30397) | C₆H₃Cl₃O | A well-known environmental pollutant and disinfection byproduct. researchgate.net |

| 2,4,6-Tribromophenol (B41969) | C₆H₃Br₃O | Used as a flame retardant and is also a major chlorination byproduct in seawater. researchgate.net |

| Pentachlorophenol | C₆HCl₅O | A persistent organic pollutant and a major halogenated phenolic compound found in human blood. acs.org |

| 2,6-Dibromophenol (B46663) | C₆H₄Br₂O | A marine metabolite found in various marine organisms. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dibromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZQOLPTPZDTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201332 | |

| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-13-0 | |

| Record name | Phenol, 2,6-dibromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5324-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromo-4-chlorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TC5SH22G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways

Direct Halogenation of Phenol (B47542) Derivatives

Direct halogenation is a fundamental method for synthesizing halogenated phenols. The high reactivity of the phenol ring, activated by the hydroxyl group, allows for electrophilic substitution, but controlling the extent and position of halogenation is a significant challenge. wikipedia.orgbyjus.com The synthesis of 2,6-dibromo-4-chlorophenol via this route typically starts with 4-chlorophenol (B41353). wikipedia.orgnih.gov The hydroxyl group directs incoming electrophiles (in this case, bromine) to the ortho and para positions. Since the para position is already occupied by a chlorine atom, bromination occurs at the two ortho positions (C2 and C6).

Achieving regioselectivity in the halogenation of phenols is crucial for synthesizing specific isomers. The hydroxyl group is a strong ortho-, para-directing group, which means that direct halogenation of phenol tends to produce a mixture of ortho and para isomers, often leading to polysubstitution. byjus.comchemistrysteps.com In the case of 4-chlorophenol, the para position is blocked, simplifying the reaction to ortho-bromination.

Various reagents and techniques have been developed to enhance regioselectivity. For instance, N-bromosuccinimide (NBS) is often used as a source of electrophilic bromine for selective bromination. nih.gov The choice of brominating agent and reaction conditions can significantly influence the outcome. Due to the high activation of the phenol ring, over-bromination can occur, leading to byproducts if the reaction is not carefully controlled. nih.gov For the synthesis of this compound, the objective is exhaustive bromination at the activated ortho positions of the 4-chlorophenol starting material. A similar strategy is employed in the synthesis of 2,6-dibromo-4-nitrophenol, where p-nitrophenol is treated with an excess of bromine in glacial acetic acid to achieve high yields of the dibrominated product. orgsyn.org

Table 1: Comparison of Brominating Agents for Phenols

| Brominating Agent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Bromine (Br₂) in Water | Aqueous, Room Temp. | Low (polysubstitution) | Leads to 2,4,6-tribromophenol (B41969) from phenol. byjus.com |

| Bromine (Br₂) in CS₂/CHCl₃ | Low Polarity Solvent, Low Temp. | High (mono-bromination) | Favors formation of o- and p-bromophenol. byjus.comyoutube.com |

| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, CH₃CN) | Good | A common reagent for selective bromination. nih.gov |

This table provides an interactive overview of common brominating agents and their typical applications in phenol chemistry.

While the high reactivity of phenols often makes catalysts unnecessary for halogenation, catalytic systems can be employed to improve reaction rates, yields, and selectivity under milder conditions. byjus.comchemistrysteps.commt.com Lewis acids, which are common catalysts for the halogenation of less activated aromatic rings, are generally not required for phenols. youtube.com

However, novel catalytic methods are being explored. For example, electrochemical halogenation using a chromium-based catalyst has been investigated as a sustainable method for producing halogenated phenols. globalscientificjournal.com This approach offers precise control over reaction conditions and reduces the need for harsh chemical reagents. Other catalytic systems for bromination include the use of thioamides, copper-manganese (B8546573) spinel oxides, and various supported catalysts, which can offer enhanced control over the reaction's regioselectivity. researchgate.net

The choice of solvent is a critical parameter in the direct halogenation of phenols, as it can profoundly influence the reaction's outcome. Solvent polarity affects the ionization of both the phenol and the halogenating agent, thereby altering the reaction rate and selectivity. stackexchange.com

Polar Solvents: In polar solvents like water, phenol can ionize to form the highly activated phenoxide ion. This, combined with the potential for the halogen to ionize, leads to a very rapid reaction and typically results in polysubstitution. The classic example is the reaction of phenol with bromine water to yield a white precipitate of 2,4,6-tribromophenol. byjus.comstackexchange.com

Non-polar Solvents: In solvents of low polarity, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), the ionization of the reactants is suppressed. youtube.comstackexchange.com This leads to a more controlled reaction, favoring monobromination at the ortho and para positions. byjus.com

Acetic Acid: Glacial acetic acid is often used as a solvent for the dibromination of p-substituted phenols. It provides a polar medium that can facilitate the reaction while still allowing for a degree of control, as demonstrated in the synthesis of 2,6-dibromo-4-nitrophenol. orgsyn.org

For the synthesis of this compound from 4-chlorophenol, a solvent system that promotes dibromination without leading to unwanted side reactions would be optimal.

Synthesis via Arylboronic Acid Derivatives

Modern synthetic chemistry increasingly utilizes organoboron compounds, particularly arylboronic acids, as versatile intermediates. These compounds offer a milder and more selective alternative to traditional methods for synthesizing substituted phenols. rsc.orgnih.gov

A significant advancement in this area is the development of one-pot procedures that combine ipso-hydroxylation (replacement of the boronic acid group with a hydroxyl group) and subsequent halogenation. Research has demonstrated a concise, tungstate-catalyzed, one-pot ipso-hydroxylation and ortho-/para-bromination of arylboronic acids. rsc.orgrsc.org

This methodology allows for the direct synthesis of halogenated phenols from the corresponding arylboronic acids. The process typically involves an oxidant, such as hydrogen peroxide (H₂O₂), to effect the hydroxylation, and a bromine source, like sodium bromide (NaBr), for the subsequent bromination. rsc.org The reaction proceeds smoothly at room temperature and is tolerant of a wide range of functional groups, making it a highly efficient and versatile route. rsc.org Starting with 4-chloro-2,6-dibromophenylboronic acid, a direct ipso-hydroxylation would yield the target compound. Alternatively, starting with 4-chlorophenylboronic acid, a one-pot hydroxylation/bromination sequence could potentially be designed to achieve the desired product.

Table 2: Example of a One-Pot Ipso-Hydroxylation/Halogenation Reaction

| Starting Material | Reagents | Product | Key Features |

|---|

This interactive table illustrates the components and advantages of the one-pot synthesis of halophenols from arylboronic acids.

The synthesis of phenols via the ipso-hydroxylation of arylboronic acids aligns well with the principles of green chemistry. rsc.org These methods are often more environmentally benign than traditional approaches. royalsocietypublishing.org

Key green aspects of this synthetic route include:

Use of Safer Reagents: Many protocols utilize aqueous hydrogen peroxide as the oxidant, which is considered a green reagent as its only byproduct is water. rsc.orgorganic-chemistry.org

Benign Solvents: Reactions can often be carried out in environmentally friendly solvents such as water or ethanol/water mixtures. rsc.orgnih.gov

Mild Conditions: These reactions frequently proceed under mild conditions, such as at room temperature and open to the air, reducing energy consumption. rsc.orgrsc.org

Catalyst-Free Options: Some ipso-hydroxylation methods have been developed that are catalyst-free, further simplifying the process and reducing waste. nih.gov

High Atom Economy: One-pot processes, like the combined hydroxylation/bromination, improve atom economy by reducing the number of separate reaction and purification steps. rsc.org

This approach represents a significant step towards more sustainable chemical manufacturing processes for complex molecules like this compound. rsc.org

Specialized Bromination Systems

The synthesis of this compound requires precise control to achieve selective bromination at the ortho positions of the 4-chlorophenol starting material. Advanced methodologies have been developed to enhance regioselectivity and yield, moving beyond traditional reagents like molecular bromine which can lead to over-bromination and mixtures of isomers. nih.govyoutube.com

While specific literature detailing the use of N-Chlorobenzenesulfonamide (CFBSA) with potassium bromide (KBr) for the synthesis of this compound is not extensively documented, the principles of such a system are well-established in organic chemistry. This method falls under the category of oxidative bromination. mdpi.com In this system, KBr serves as the source of bromide ions (Br⁻). mdpi.com CFBSA, an N-halo compound, would act as the oxidant.

The proposed mechanism involves the in-situ generation of an active brominating agent. CFBSA oxidizes the bromide ions from KBr to an electrophilic bromine species (e.g., Br⁺ equivalent). This reactive species then undergoes an electrophilic aromatic substitution reaction with the activated phenol ring of 4-chlorophenol. The hydroxyl group of the phenol is a strong activating group, directing substitution to the ortho and para positions. Since the para position is already occupied by a chlorine atom, bromination is directed to the two available ortho positions. Systems using N-halo reagents, such as N-bromosuccinimide (NBS), are known to be effective for such transformations. nih.gov Similarly, other oxidative combinations, like KBr with potassium bromate (B103136) (KBrO₃) in acidic media, are used to generate bromine in situ for controlled bromination of phenols. mdpi.comchemrxiv.org

pH: The pH of the reaction medium is a critical parameter. For phenol bromination, the reaction rate often shows a strong dependence on pH, with optimal reactivity typically observed in acidic media. chemrxiv.org For instance, studies on KBr-KBrO₃ systems show the fastest reactivity at pH 3. chemrxiv.org This is because acidic conditions are necessary to generate molecular bromine (Br₂) from the redox reaction between bromate and bromide. chemrxiv.org In general, the reaction of bromine with phenols can be catalyzed by general bases, where deprotonation of the phenol hydroxyl group occurs concurrently with the electrophilic attack by bromine. cdnsciencepub.comresearchgate.net

Selectivity: Achieving high regioselectivity for ortho-bromination of a para-substituted phenol requires careful control of reaction conditions to prevent the formation of other isomers or polybrominated products. The choice of solvent can influence the outcome; polar solvents can stabilize charged intermediates and affect the reactivity of the brominating species. youtube.com For para-substituted phenols, bromination is directed to the ortho position. nih.gov The use of specific catalytic systems, such as those employing layered double hydroxides to slowly release the oxidant, can improve selectivity by avoiding high concentrations of the brominating reagent at the start of the reaction. mdpi.com

| Factor | Influence on Phenol Bromination | Research Finding |

| pH | Strongly affects reaction kinetics. | Optimal reactivity for KBr-KBrO₃ system observed at pH 3; for NBS-KBr system at pH 4. chemrxiv.org |

| Catalyst | Can provide general base catalysis. | Carboxylate anions catalyze the reaction of bromine with phenols. cdnsciencepub.comresearchgate.net |

| Solvent | Affects reactivity and species of brominating agent. | Polar solvents like water can assist in polarizing the Br-Br bond, facilitating the reaction. youtube.com |

| Reactant Form | Phenoxide ions are highly reactive. | The reaction of hypobromous acid with phenoxide ions typically controls the overall reaction rate. nih.gov |

Formation as a Disinfection Byproduct (DBP) Precursor

This compound can be formed as a disinfection byproduct (DBP) in water treatment processes when source water contains natural organic matter (NOM), bromide (Br⁻), and precursor compounds like 4-chlorophenol.

Chlorination: During chlorination, the addition of chlorine (e.g., as hypochlorous acid, HOCl) to water containing bromide ions leads to the rapid oxidation of bromide to form hypobromous acid (HOBr). deswater.comresearchgate.net

HOCl + Br⁻ → HOBr + Cl⁻

HOBr is a more potent brominating agent than HOCl is a chlorinating agent. deswater.com It readily reacts with phenolic precursors present in the water, such as 4-chlorophenol. Through electrophilic aromatic substitution, HOBr attacks the activated aromatic ring at the ortho positions, leading to the formation of 2-bromo-4-chlorophenol (B154644) and subsequently this compound.

Chloramination: In chloramination, where chloramines (primarily monochloramine, NH₂Cl) are used as the disinfectant, the formation mechanism for brominated DBPs is more complex. While chloramination generally produces lower levels of regulated DBPs compared to chlorination, it can still lead to the formation of brominated compounds. nih.govresearchgate.net In the presence of bromide, monochloramine can form reactive bromine species, such as bromochloramine (NHBrCl) and monobromamine (NH₂Br). researchgate.net These species are considered the major agents responsible for the formation of brominated DBPs during chloramination. nih.govresearchgate.net These reactive bromine species then react with phenolic precursors to yield brominated products like this compound. Unlike chlorination, chloramination is a milder process that may allow for the accumulation of polar intermediate Br-DBPs. nih.gov

The formation of this compound as a DBP is significantly influenced by various physical and chemical parameters of the water matrix.

Bromide Concentration: The presence and concentration of bromide ions are paramount. Higher bromide levels in the source water lead to a greater formation of hypobromous acid during chlorination, which in turn increases the formation of brominated DBPs, shifting the speciation from chlorinated to brominated analogues. deswater.comnih.govresearchgate.net

pH: The solution pH affects DBP formation in multiple ways. It influences the stability and species of the disinfectant and the form of the organic precursors. deswater.com For trihalomethanes (THMs), a related class of DBPs, concentrations tend to increase with increasing pH. deswater.comnih.gov Conversely, the formation of other DBPs like haloacetic acids (HAAs) can be inhibited at higher pH. deswater.com Chlorination at a high pH can lead to an increased formation of certain bromine-containing DBPs. nih.gov

Temperature: Higher water temperatures generally accelerate the reaction rates between disinfectants and organic matter, leading to an increased formation of DBPs. deswater.comnih.gov The effect is compound-specific; however, an upward trend in the generation of both THMs and HAAs is observed with increasing temperature. deswater.comresearchgate.net

Disinfectant Dose and Contact Time: Increased chlorine dosage and longer contact times generally result in higher concentrations of DBPs, including brominated species. deswater.comnih.gov

| Water Parameter | Effect on Brominated DBP Formation |

| Bromide (Br⁻) Conc. | Increases formation of Br-DBPs; promotes a shift from chlorinated to brominated species. deswater.comresearchgate.net |

| pH | Complex effect; higher pH generally favors THM formation. deswater.comnih.gov |

| Temperature | Higher temperatures increase DBP formation rates. deswater.comnih.govresearchgate.net |

| Disinfectant Dose | Higher doses generally lead to increased DBP formation. deswater.com |

In addition to disinfection processes, brominated phenols can form in natural aquatic environments through photochemical reactions. Sunlight can induce the formation of these compounds in surface waters that contain bromide ions and dissolved organic matter (DOM). researchgate.netpublish.csiro.au

DOM, which contains components like quinones and aromatic ketones, can act as a photosensitizer. researchgate.net When irradiated by sunlight, these DOM components can absorb energy and transition to an excited triplet state (³DOM*). This excited state is a powerful oxidant capable of oxidizing bromide ions to reactive bromine species, such as bromine radicals. publish.csiro.au These reactive species can then react with phenolic compounds present in the water, leading to the formation of bromophenols. researchgate.netpublish.csiro.au Studies using DOM proxies like anthraquinone-2-sulphonate have shown that this process enhances the photobromination of phenol. researchgate.netpublish.csiro.au This photochemical pathway represents a potential abiotic, natural source of halogenated organic compounds in the marine environment. publish.csiro.au

Molecular Structure, Spectroscopic Characterization, and Computational Studies

Advanced Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of 2,6-Dibromo-4-chlorophenol, with each technique offering unique information about its molecular framework and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is remarkably simple due to the molecule's symmetry. The two aromatic protons located at positions 3 and 5 are chemically equivalent, resulting in a single signal. The phenolic hydroxyl proton also produces a distinct signal. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) show the aromatic protons as a singlet at approximately δ 7.46 ppm and the hydroxyl proton as a broad singlet around δ 5.85 - 5.97 ppm. beilstein-journals.orgacs.org

¹³C NMR: The ¹³C NMR spectrum further confirms the molecule's symmetric nature. Four distinct signals are observed for the six carbon atoms of the benzene (B151609) ring, corresponding to the carbon bearing the hydroxyl group (C1), the two equivalent carbons bearing bromine atoms (C2/C6), the two equivalent carbons bearing hydrogen atoms (C3/C5), and the carbon bearing the chlorine atom (C4). Reported chemical shifts in CDCl₃ are approximately 148.5, 131.6, 126.2, and 109.9 ppm. beilstein-journals.orgrsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | ~7.46 | Aromatic H (C3-H, C5-H) | Singlet |

| ¹H | ~5.90 | Hydroxyl H (O-H) | Singlet (broad) |

| ¹³C | ~148.5 | C1 (C-OH) | - |

| ¹³C | ~131.6 | C3/C5 (C-H) | - |

| ¹³C | ~126.2 | C4 (C-Cl) | - |

| ¹³C | ~109.9 | C2/C6 (C-Br) | - |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-O Stretch: An absorption band around 1200 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

C-Br and C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region. For this compound, substitutions on the benzene ring by halogen atoms (auxochromes) are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol (B47542).

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. wordpress.com The molecular ion region of the mass spectrum for this compound is highly characteristic due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks for the molecular ion (M⁺) at m/z values corresponding to the different isotopic combinations, with the most abundant being around 284, 286, 288, and 290 Da.

Common fragmentation pathways for halogenated phenols include the initial loss of a bromine radical (·Br) or the elimination of a carbon monoxide (CO) molecule after rearrangement.

| Ion | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 284 | Molecular Ion |

| [M-Br]⁺ | 205 | Loss of a bromine radical |

| [M-Br-CO]⁺ | 177 | Subsequent loss of carbon monoxide |

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a theoretical framework to understand the molecule's electronic structure and predict its reactivity.

DFT calculations are employed to model the electronic properties of this compound. The presence of three electron-withdrawing halogen atoms (two ortho-bromine and one para-chlorine) significantly influences the molecule's electronic landscape through strong inductive effects.

Studies on related halophenols show that an increasing number of halogen substituents tends to lower the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This larger HOMO-LUMO energy gap generally suggests higher kinetic stability. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the phenolic proton compared to unsubstituted phenol. These computational models are crucial for predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic results.

HOMO-LUMO Energy Level Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jst.go.jp

For halogenated phenols, these energies are typically calculated using computational methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net Such calculations for compounds structurally similar to this compound reveal important insights. For instance, in a study of other halogenated phenols, DFT calculations were used to determine the HOMO and LUMO energies, which are fundamental for deriving various reactivity descriptors. researchgate.net

The HOMO-LUMO gap helps in understanding the charge transfer interactions occurring within the molecule. A small gap suggests that the molecule is more polarizable and will have a higher chemical reactivity. goums.ac.ir The energies of HOMO and LUMO are also used to calculate global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity. nih.gov For example, the electrophilicity index helps in quantifying the ability of a molecule to accept electrons. imist.ma

| Parameter | DFT/B3LYP (eV) | HF (eV) |

|---|---|---|

| EHOMO | -6.912 | -8.435 |

| ELUMO | -1.932 | 0.816 |

| Energy Gap (ΔE) | 4.980 | 9.251 |

Thermodynamic Parameter Calculations

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate key parameters, including the standard enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (C°p). acs.orgnist.gov These calculations are vital for predicting the stability and behavior of the compound under various conditions.

For instance, high-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully used to determine the gas-phase enthalpies of formation for related compounds like phenoxyphenols. acs.org The agreement between computationally derived values and experimental data from techniques like combustion calorimetry gives confidence in the predictive power of these theoretical methods. acs.org

While specific thermodynamic data for this compound is not detailed in the provided search results, the table below presents an example of calculated thermodynamic parameters for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, which illustrates the type of data generated through computational studies. nih.gov

| Thermodynamic Parameter | [Me2Sn(HL)2] | [n-Bu2Sn(HL)2] |

|---|---|---|

| Total Energy (a.u.) | -2802.7 | -3038.5 |

| Enthalpy (kcal/mol) | -1758119.9 | -1906473.5 |

| Gibbs Free Energy (kcal/mol) | -1758221.7 | -1906591.1 |

| Entropy (cal/mol·K) | 342.8 | 394.8 |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The three-dimensional structure and intermolecular interactions of this compound are dictated by a variety of non-covalent forces, which influence its physical properties and crystal packing.

Conformational Analysis: The primary conformational flexibility in this compound arises from the orientation of the hydroxyl group relative to the aromatic ring. For 2-halophenols, studies have investigated the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the ortho-halogen atom. rsc.org Theoretical and spectroscopic investigations suggest that weak intramolecular hydrogen bonds exist in 2-chlorophenol (B165306) and 2-bromophenol. rsc.org Given the presence of two ortho-bromo substituents in this compound, similar intramolecular interactions are plausible and would influence the preferred conformation of the hydroxyl group.

Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, leading to strong intermolecular O-H···O hydrogen bonds, which are typically a dominant interaction in the crystal structures of phenols. nih.gov This can lead to the formation of chains or other supramolecular assemblies. nih.gov

Halogen Bonding: Halogen bonds are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov In dihalogenated phenols, both Type I (symmetric) and Type II (bent) halogen···halogen contacts have been observed. nih.gov Studies on related compounds indicate a preference for bromine to form Type II contacts, which are considered attractive interactions. nih.gov The bromine and chlorine atoms in this compound can participate in such interactions, acting as "interlayer glue" in the crystal lattice. nih.gov

Computational methods, including DFT and Møller–Plesset second-order perturbation theory (MP2), are used to investigate and quantify the energies of these intermolecular interactions. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights into the nature of these bonds. nih.gov

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| Intramolecular H-Bond | Hydrogen bond between the -OH proton and an ortho-bromine atom. | Influences the conformation of the hydroxyl group. rsc.org |

| Intermolecular H-Bond | Strong O-H···O interactions between molecules. | Formation of chains and networks, dominating crystal packing. nih.gov |

| Halogen Bond | Br···Br, Br···Cl, or Br/Cl···O interactions between molecules. | Contributes to the stability and specific architecture of the crystal lattice. nih.gov |

| π-π Stacking | Attractive interaction between aromatic rings of adjacent molecules. | Stabilizes the crystal structure through parallel or offset stacking. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the activity (e.g., reactivity, toxicity) of a chemical based on its molecular structure. nih.gov For phenolic compounds, QSAR models are frequently developed to understand and predict their toxicological profiles or antioxidant properties. jst.go.jpnih.gov

The development of a QSAR model for the chemical reactivity of this compound would involve several steps. First, a dataset of related substituted phenols with known reactivity data would be compiled. researchgate.net Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Physicochemical: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity, and the acid dissociation constant (pKa). jst.go.jp

Electronic: Hammett constants (σ) or Brown constants (σ+), which quantify the electron-donating or electron-withdrawing nature of substituents. nih.govnih.gov

Topological and Constitutional: Descriptors related to molecular size, shape, and connectivity. nih.gov

Quantum Chemical: Calculated parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and bond dissociation energies (BDE). researchgate.netimist.manih.gov

Statistical methods like Multiple Linear Regression (MLR), non-linear regression, or Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.nettandfonline.com For example, a QSAR study on the toxicity of phenols showed that hydrophobicity (logP) and electronic parameters (σ+ or BDE) were predictive of cytotoxicity. nih.gov Another study on halogenated phenols used DFT-calculated descriptors to build a robust QSAR model for predicting toxicity. researchgate.net

The resulting QSAR model can then be used to predict the chemical reactivity of this compound and to provide insights into the structural features that govern its reactivity. For instance, the presence of electron-withdrawing bromine and chlorine atoms is expected to influence the electronic properties and, consequently, the reactivity of the phenolic hydroxyl group. cmu.edu

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Physicochemical | logP, pKa | Describes hydrophobicity and acidity, influencing interaction with biological systems. jst.go.jp |

| Electronic | Hammett constants (σ), Bond Dissociation Energy (BDE) | Quantifies substituent effects on reaction centers and the ease of H-atom donation. nih.gov |

| Quantum Chemical | EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment | Relates to electron-donating/accepting ability and overall molecular polarity. researchgate.netimist.ma |

Environmental Occurrence, Fate, and Transformation

Environmental Distribution and Transport Mechanisms

The distribution of halogenated phenols in the environment is influenced by their solubility, volatility, and tendency to adsorb to particulate matter. These properties dictate their presence in different environmental compartments and their potential for moving over long distances.

Specific monitoring data for 2,6-Dibromo-4-chlorophenol in aquatic systems is not widely available. However, studies on related compounds provide insight into its expected behavior. Chlorophenols, in general, are found in water, sediment, and organisms. aloki.hugov.bc.ca Adsorption to organic matter is a major process, and many chlorophenols are ultimately found in sediments. gov.bc.ca For instance, extensive research on 2,4,6-tribromophenol (B41969) (TBP), a structurally similar compound, has shown its presence in marine waters and sediments, with industrial chlorination discharges being a significant source. researchgate.netnih.gov The concentration of these compounds can be particularly high near industrial outlets. researchgate.net Given its structure, this compound would likely exhibit similar partitioning behavior, accumulating in the organic-rich sediments of rivers, lakes, and coastal areas receiving industrial inputs.

The potential for a chemical to undergo long-range environmental transport is linked to its persistence and volatility. While direct studies on the transport of this compound are scarce, the principles governing the movement of persistent organic pollutants (POPs) are well-established. Chemicals that are semi-volatile and resistant to degradation can travel long distances through the atmosphere before being deposited in remote regions. The persistence of many halogenated phenols suggests they have the potential for such transport, though the half-life can range from hours to months depending on the specific compound and environmental conditions. gov.bc.ca

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a key process that determines the ultimate fate of this compound in the environment. Microbial communities in soil, sediment, and water can break down these complex molecules through various metabolic pathways.

The degradation of halogenated phenols can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions, often involving distinct biochemical strategies.

Aerobic Degradation: In the presence of oxygen, microorganisms typically initiate the breakdown of halogenated phenols through oxidative attacks. This often involves the replacement of a halogen substituent with a hydroxyl group, a reaction catalyzed by monooxygenase enzymes. nih.gov For example, the aerobic degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) often begins with its conversion to 2,6-dichlorohydroquinone. frontiersin.org This initial step detoxifies the molecule and prepares it for the subsequent cleavage of the aromatic ring, eventually leading to mineralization into carbon dioxide, water, and inorganic halides. mdpi.com

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is often reductive dehalogenation. In this process, the halogen atom is removed and replaced by a hydrogen atom. This process is crucial for breaking down highly chlorinated phenols. For 2,4,6-TCP, anaerobic degradation can proceed through the sequential removal of chlorine atoms to form dichlorophenols, then monochlorophenol, and finally phenol (B47542), which can be further degraded. frontiersin.org It is highly probable that this compound undergoes a similar reductive process under anaerobic conditions, with the removal of bromine and chlorine atoms.

| Degradation Condition | Key Process | Initial Step Example (using 2,4,6-TCP as an analog) |

| Aerobic | Oxidative Dehalogenation | Conversion of 2,4,6-TCP to 2,6-Dichlorohydroquinone |

| Anaerobic | Reductive Dehalogenation | Sequential removal of chlorine atoms to form less halogenated phenols |

A diverse range of bacteria and fungi have been identified with the ability to degrade halogenated phenols. While specific strains that metabolize this compound are not well-documented, research on analogous compounds points to several key microbial groups and enzyme families.

Bacteria from genera such as Cupriavidus, Burkholderia, Stenotrophomonas, and Arthrobacter are known to degrade various chlorophenols. nih.govresearchgate.net For example, Cupriavidus necator JMP134 is a well-studied bacterium capable of degrading 2,4,6-TCP. nih.govmdpi.com White-rot fungi, like Ganoderma lucidum, are also effective degraders, utilizing powerful extracellular enzymes. nih.gov

The key enzymes involved in these degradation pathways include:

Monooxygenases: These enzymes are crucial for the initial oxidative attack on the aromatic ring, often hydroxylating the ring and removing a halogen. FADH₂-utilizing monooxygenases are specifically implicated in the degradation of 2,4,6-TCP. nih.gov

Dioxygenases: These enzymes are responsible for cleaving the aromatic ring of intermediates like chlorocatechols or hydroquinones, a critical step in mineralization. frontiersin.org

Laccases: Produced by fungi, these enzymes can oxidize a wide range of phenolic compounds, initiating their polymerization and degradation. nih.gov

| Microbial Genus | Degraded Compound(s) (Analogues) | Key Enzyme Class(es) |

| Cupriavidus | 2,4,6-Trichlorophenol, 2,6-Dibromo-4-nitrophenol | Monooxygenase, Dioxygenase |

| Arthrobacter | 4-Chlorophenol (B41353) | Not specified |

| Ganoderma (fungus) | 2,6-Dichlorophenol (B41786), 2,3,6-Trichlorophenol | Laccase |

| Burkholderia | 2,4,6-Trichlorophenol | Not specified |

Understanding the biochemical properties of the enzymes involved in degrading halogenated phenols is essential for applications in bioremediation. Characterization studies typically focus on determining an enzyme's substrate specificity, kinetic parameters (such as Kₘ and Vₘₐₓ), optimal pH and temperature, and the cofactors required for its activity.

For instance, the characterization of a monooxygenase from Cupriavidus sp. strain CNP-8, which degrades the related compound 2,6-dibromo-4-nitrophenol, revealed that it is an FADH₂-dependent enzyme that requires a flavin reductase to function. researchgate.net This enzyme catalyzes both denitration and debromination. researchgate.net Similarly, laccase LAC-4 from the fungus Ganoderma lucidum has been characterized, showing a high affinity and catalytic rate for 2,6-dichlorophenol. nih.gov Such detailed biochemical studies provide crucial information on the mechanisms of degradation and help to identify the rate-limiting steps in the metabolic pathways.

Phototransformation and Photolytic Pathways in Aquatic Systems

Phototransformation, or the degradation of a compound by light, represents a significant abiotic degradation pathway for many organic pollutants in aquatic environments. For this compound, its aromatic structure suggests a susceptibility to photolytic degradation.

The general mechanism for the photodegradation of halogenated phenols involves the absorption of UV light, leading to the excitation of the molecule. This can result in the cleavage of the carbon-halogen bond, a process known as dehalogenation. The subsequent reactions can lead to the formation of various intermediates and, ultimately, to the mineralization of the compound to carbon dioxide and water.

In the case of the photodegradation of 2,6-dichlorophenol in the presence of superoxide (B77818) ions, identified transformation products included 2-chlorophenol (B165306), 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-hydroquinone, and 3-chlorocatechol. researchgate.net Given the structural similarity, it is plausible that the phototransformation of this compound could lead to analogous products, such as brominated and chlorinated hydroquinones and catechols, as well as products of dehalogenation and hydroxylation.

Several environmental parameters can influence the rate and pathway of phototransformation. The intensity and wavelength of UV light are critical, as they determine the energy available for initiating the photochemical reactions. nih.gov The pH of the water can also play a significant role, as it can affect the speciation of the phenolic compound (phenolic vs. phenolate (B1203915) form), which may have different light absorption properties and reactivity.

The presence of other ions and substances in the water can also impact phototransformation. For instance, the presence of nitrate (B79036) and nitrite (B80452) ions can lead to the formation of reactive species such as hydroxyl radicals, which can accelerate the degradation of organic pollutants. Conversely, dissolved organic matter can act as a photosensitizer, promoting indirect photolysis, or it can absorb UV light and thus inhibit direct photolysis.

Chemical Transformation and Degradation in Engineered Systems

In engineered treatment systems, various chemical processes can be employed to degrade recalcitrant organic compounds like this compound.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These radicals are highly reactive and non-selective, allowing them to degrade a wide range of organic compounds.

While specific studies on the degradation of this compound by AOPs are limited, research on other chlorophenols demonstrates the effectiveness of these technologies. mdpi.comnih.govnih.gov Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to produce hydroxyl radicals.

Ozonation: Ozone can directly react with organic compounds or decompose to form hydroxyl radicals.

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) can generate hydroxyl radicals when irradiated with UV light.

Comparative studies on the degradation of 2,4-dichlorophenol (B122985) have shown that photo-Fenton processes can be highly efficient, achieving complete removal in a short period. nih.gov The efficiency of AOPs is influenced by factors such as the concentration of the oxidant, the intensity of UV radiation, pH, and the presence of other substances in the water that may act as radical scavengers. nih.gov Given the structural similarities, it is expected that AOPs would be effective in degrading this compound, likely leading to dehalogenation and ring cleavage.

Dechlorination and Debromination Processes

The transformation of this compound in the environment is significantly influenced by dechlorination and debromination processes. These reactions involve the removal of halogen atoms (chlorine and bromine) from the aromatic ring, leading to the formation of less halogenated, and often less toxic, compounds. These processes can occur through both biological and abiotic pathways.

Microbial Reductive Dehalogenation

Under anaerobic conditions, microbial reductive dehalogenation is a key transformation pathway for halogenated phenols. This process is carried out by organohalide-respiring bacteria, which use halogenated compounds as electron acceptors in their energy metabolism. The mechanism often involves specialized enzymes known as reductive dehalogenases. nih.gov

Research on related compounds, such as 2,6-dibromophenol (B46663), suggests that these enzymes utilize a cobalamin (vitamin B12) cofactor to mediate the dehalogenation reaction. nih.gov The proposed mechanism involves the formation of a halogen-cobalt bond, which facilitates the cleavage of the carbon-halogen bond and the subsequent replacement of the halogen with a hydrogen atom. nih.gov For di-halogenated phenols, there is a strict requirement for ortho-halogenated substrates. nih.gov

In the case of this compound, the dehalogenation is expected to proceed in a stepwise manner. Due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, debromination is generally favored to occur before dechlorination. The process would likely follow a sequence:

Reductive debromination at one of the ortho positions to form 2-Bromo-4-chlorophenol (B154644).

A second reductive debromination at the remaining ortho position to form 4-Chlorophenol.

A final reductive dechlorination step to produce phenol.

This stepwise removal of halogens has been observed in the anaerobic degradation of other mixed halogenated compounds and polyhalogenated phenols like 2,4,6-tribromophenol. science.gov

Interactive Table 1: Examples of Microbial Dehalogenation of Related Phenolic Compounds

| Microorganism/Consortium | Parent Compound | Key Products | Condition |

|---|---|---|---|

| Strain TBP-1 | 2,4,6-Tribromophenol | Phenol | Anaerobic |

| Desulfomonile tiedjei | Chlorophenols | Less chlorinated phenols | Anaerobic |

| Organohalide-respiring bacteria | 2,6-Dihalogenated phenols | Less halogenated phenols | Anaerobic |

| Cupriavidus sp. strain CNP-8 | 2,6-Dibromo-4-nitrophenol | Not specified | Aerobic |

Abiotic Dehalogenation Processes

Abiotic processes can also contribute to the dehalogenation of this compound. These pathways are primarily driven by chemical or photochemical reactions.

Electrochemical Reduction : Studies on similar compounds, like 2,4,6-tribromophenol, have demonstrated that electrochemical reduction can induce stepwise dehalogenation. pku.edu.cn On a silver cathode, 2,4,6-tribromophenol was sequentially reduced to 2,4-dibromophenol (B41371), then to 2-bromophenol, and finally to phenol. pku.edu.cn This suggests a similar abiotic pathway could exist for this compound, likely with preferential removal of the bromine atoms first.

Photocatalytic Degradation : Photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO2) or through processes that generate reactive species, can lead to dehalogenation. scirp.orgresearchgate.net For instance, the UV/sulfite process has been shown to be effective for the debromination of 4-bromophenol (B116583). This process generates hydrated electrons, which are powerful reducing agents that can efficiently cleave carbon-halogen bonds. plu.mx The degradation of 4-chlorophenol has also been demonstrated using various photocatalytic systems. rsc.orgmdpi.com For this compound, such photocatalytic processes would likely result in the cleavage of both C-Br and C-Cl bonds, contributing to its transformation into simpler phenols and eventually mineralization.

Interactive Table 2: Abiotic Dehalogenation Pathways for Related Halogenated Phenols

| Dehalogenation Method | Parent Compound | Key Reactive Species / Condition | Key Products |

|---|---|---|---|

| Electrochemical Reduction | 2,4,6-Tribromophenol | Silver Cathode | 2,4-Dibromophenol, 2-Bromophenol, Phenol |

| UV/Sulfite Process | 4-Bromophenol | Hydrated electrons | Not specified |

| Photocatalysis (TiO2) | 2,6-Dichlorophenol | UV light, TiO2 | Not specified |

| Photocatalysis (GCN-based) | 4-Chlorophenol | Visible light | Not specified |

Biological Activities and Molecular Interactions

Antimicrobial Properties

Limited specific data is available in the public domain regarding the antimicrobial properties of 2,6-dibromo-4-chlorophenol.

Due to the lack of specific studies on the antimicrobial activity of this compound, the proposed mechanisms of its action against microorganisms have not been elucidated. Research into whether it acts via cell membrane disruption, enzyme inhibition, or other pathways has not been specifically reported for this compound.

Toxicological Assessment and Mechanisms of Toxicity

The toxicological profile of this compound has been characterized to some extent through hazard assessments.

Information on the acute toxicity of this compound is available through its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements. nih.gov Chronic toxicity studies specifically focused on this compound are not extensively documented in publicly accessible scientific literature.

The GHS hazard classifications indicate the following acute toxic effects nih.gov:

Harmful if swallowed.

Harmful in contact with skin.

Causes skin irritation.

Causes serious eye irritation.

Toxic if inhaled.

May cause respiratory irritation.

Table 1: GHS Hazard Statements for this compound

| Hazard Statement Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

Data sourced from PubChem CID 21394. nih.gov

Detailed studies on the effects of this compound on specific organ systems, such as the liver, and its potential to induce oxidative stress are not available. While related chlorophenols and bromophenols are known to affect liver function, specific data for this compound is lacking. nih.govcdc.gov

The specific molecular targets and biochemical pathways affected by this compound have not been identified in the available scientific literature. Research is needed to determine the precise mechanisms of its toxicity at the molecular level.

Ecotoxicological Implications

The release of halogenated phenols, including this compound, into the environment raises significant ecotoxicological concerns due to their persistence and potential for adverse effects on living organisms. researchgate.net These compounds are recognized as a significant class of ecotoxicants and have been listed as priority environmental pollutants by agencies such as the United States Environmental Protection Agency (EPA). researchgate.net Their presence in aquatic environments can lead to accumulation in the tissues of organisms, posing a risk to both individual species and the broader food web. researchgate.netnih.gov

Interactive Data Table: Acute Toxicity of Selected Chlorophenols to Aquatic Invertebrates This table displays the 48-hour Lethal Body Residue (LBR50) values for various chlorophenols in the aquatic oligochaete worm, Lumbriculus variegatus. LBR50 is the internal concentration of a substance that is lethal to 50% of a test population over a specified period.

| Compound | 48-h LBR50 (μmol/g wet weight) |

| 2,6-Dichlorophenol (B41786) | 1.2 |

| 2,3,4,6-Tetrachlorophenol | 0.91 |

| Trichlorophenols | 0.45-0.66 |

| Pentachlorophenol | 0.45-0.66 |

Data sourced from a study on lethal body residues in benthic organisms. nih.gov

The early life stages of marine organisms are particularly vulnerable to chemical pollutants. Studies on various marine invertebrates, such as sea urchins, have demonstrated that exposure to environmental contaminants can lead to developmental abnormalities. nih.govmdpi.commdpi.comnih.gov For example, research on sea urchin embryos has shown that exposure to certain chemicals can result in skeletal malformations and other developmental defects. nih.govnih.gov While specific studies on the developmental toxicity of this compound were not identified in the search results, the known effects of related brominated and chlorinated phenols suggest a potential for such impacts. For instance, 2,4,6-tribromophenol (B41969) (TBP), a structurally similar compound, is recognized as being highly toxic to marine biota. researchgate.net The disruption of normal developmental processes in marine organisms can have cascading effects on population success and ecosystem health. nih.gov

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. epa.govepa.gov Bioaccumulation is the process by which organisms accumulate chemical substances in their tissues at concentrations higher than the surrounding environment. epa.govnih.gov Halogenated organic compounds, including chlorophenols, have a tendency to bioaccumulate, which increases their persistence in the environment. researchgate.net

The bioconcentration factor (BCF) is a key parameter used to quantify the potential of a chemical to accumulate in an organism, particularly fish. insilico.euacs.orgcdnsciencepub.com BCF is often correlated with the octanol/water partition coefficient (Kow), a measure of a chemical's hydrophobicity. insilico.eu Chemicals with higher Kow values tend to have higher BCFs. epa.gov While a measured BCF for this compound was not found, a log BCF value of 1.67 has been reported for the related compound 2,6-Dibromo-4-cyanophenol. insilico.eu Studies on other chlorophenols have shown their potential to accumulate in aquatic organisms like oligochaete worms and mussels, indicating their bioavailability in aquatic ecosystems. nih.gov The accumulation of these compounds in the food web is a significant concern as it can lead to toxic effects in higher trophic level organisms, including humans. insilico.eu

Interactive Data Table: Log BCF Values of Selected Phenolic Compounds This table shows the measured logarithm of the Bioconcentration Factor (BCF) for several phenolic compounds. BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water.

| Compound | Measured log BCF |

| 2,4-Dichlorophenol (B122985) | 1.50 |

| Pentachlorophenol | 2.74 |

| 2,4,6-Trichlorophenol (B30397) | 2.43 |

| 2,6-Dibromo-4-cyanophenol | 1.67 |

| 2,4,6-Tribromophenol | 2.71 |

| 4-Bromophenol (B116583) | 1.56 |

Data compiled from a study on the estimation of bioconcentration factors. insilico.eu

Table of Chemical Compounds

| Chemical Name |

| 2,4,6-tribromophenol |

| This compound |

| 2,6-Dibromo-4-cyanophenol |

| 2,6-Dichlorophenol |

| 2,3,4,6-Tetrachlorophenol |

| Pentachlorophenol |

| Trichlorophenols |

| 2,4-Dichlorophenol |

| 4-Bromophenol |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analytical methods for 2,6-Dibromo-4-chlorophenol, offering the necessary separation power to resolve it from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed.

High-performance liquid chromatography is a versatile technique for the analysis of brominated phenols like this compound. The separation is typically achieved on a reversed-phase column, such as a Lichrospher 100 RP-18, using a mobile phase gradient of water and acetonitrile. jcsp.org.pkresearchgate.net

UV/Vis Detection: Ultraviolet-visible (UV/Vis) detection is a common and cost-effective method used with HPLC. Bromophenols, including this compound, exhibit significant absorbance in the UV region, typically around 286 nm. jcsp.org.pkresearchgate.net While relatively simple, HPLC-UV methods can achieve detection limits in the nanogram per milliliter (ng/mL) range. For instance, a developed method reported a detection limit of 269 ng/mL for 2,6-dibromophenol (B46663). jcsp.org.pkresearchgate.net

Mass Spectrometry (MS) Detection: For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This combination provides definitive identification and quantification, even at trace concentrations. dioxin20xx.orgacs.orgulisboa.pt Electrospray ionization (ESI) is a commonly used ionization technique for these compounds. ulisboa.pt The high polarity of chlorophenols makes them suitable for LC-MS/MS analysis. ulisboa.pt The development of UHPLC-MS/MS methods allows for the simultaneous determination of multiple brominated flame retardants, including brominated phenols, in various matrices. dioxin20xx.orgnih.gov

Table 1: HPLC Methods for the Analysis of Brominated Phenols

| Technique | Column | Mobile Phase | Detector | Detection Limit | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Lichrospher 100 RP-18 | Water:Acetonitrile gradient | UV (286 nm) | 269 ng/mL (for 2,6-DBP) | jcsp.org.pkresearchgate.net |

| UHPLC-MS/MS | - | - | MS/MS | - | dioxin20xx.orgnih.gov |

| SPE-ESI-LC-MS/MS | - | - | ESI-MS/MS | - | ulisboa.pt |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic contaminants in environmental samples. nih.gov It offers high sensitivity and selectivity, making it well-suited for the routine analysis of ubiquitous organic pollutants. nih.gov For the analysis of brominated phenols, including this compound, GC-MS is a preferred method, particularly for complex environmental matrices like water and soil. nih.gov

The analysis often involves a derivatization step to increase the volatility and thermal stability of the phenolic compounds. Several ionization techniques can be employed in GC-MS. Electron impact (EI) is a common method, while electron capture negative ionization (ECNI) offers higher sensitivity for compounds containing multiple bromine atoms. nih.gov The choice of ionization technique can significantly impact the detection limits, which can reach the low nanogram per liter (ng/L) level for many target analytes. nih.gov

Table 2: Comparison of Ionization Techniques in GC-MS for Brominated Compounds

| Ionization Technique | Sensitivity for Polybrominated Compounds | Reference |

|---|---|---|

| Electron Impact (EI) | Standard | nih.gov |

| Electron Capture Negative Ionization (ECNI) | More sensitive than EI | nih.gov |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, thereby enhancing the sensitivity and reliability of the subsequent analysis.

Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of analytes from liquid samples. acs.orgnih.govresearchgate.net It offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to handle various sample volumes. For brominated phenols, SPE methods have been developed that achieve recoveries above 75%. nih.gov

The selection of the appropriate sorbent material is crucial for the successful extraction of the target compounds. A dual-layer cartridge containing Carbon/PSA has shown satisfactory recoveries for brominated flame retardants. sciensano.be The pH of the sample is an important parameter to optimize, as it affects the protonation state and, consequently, the retention of the phenolic compounds on the sorbent. acs.org For acidic compounds, the sample pH should ideally be two units lower than the pKa of the analyte to ensure it is in its neutral, protonated form for optimal extraction. researchgate.net

Liquid-liquid extraction (LLE) is a traditional and effective method for extracting analytes from aqueous samples into an immiscible organic solvent. jcsp.org.pk This technique is often used in the analysis of chlorophenols and bromophenols. jcsp.org.pknih.gov LLE can be a simple and efficient way to preconcentrate the target compounds before chromatographic analysis. jcsp.org.pk

A more recent and innovative approach to sample preparation involves the use of ionic liquid aqueous two-phase systems (IL-ATPS). nih.govasianpubs.orgsciopen.com These systems are formed by mixing an ionic liquid with an aqueous salt solution, resulting in the formation of two immiscible aqueous phases. nih.govmdpi.com IL-ATPS offers several advantages over traditional extraction methods, including being a green and efficient technique. sciopen.commdpi.com

The partitioning of the analyte between the two phases is influenced by factors such as the hydrophobicity of the ionic liquid, the salt concentration, pH, and temperature. nih.gov By carefully selecting the components of the IL-ATPS, selective extraction and concentration of target molecules can be achieved. nih.govmdpi.com This method has shown promise for the extraction of various small molecules and biomolecules. nih.gov

Table 3: Overview of Sample Preparation Techniques

| Technique | Principle | Advantages | Key Parameters | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | High recovery, reduced solvent use. | Sorbent type, sample pH, elution solvent. | acs.orgnih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Simple, effective preconcentration. | Solvent choice, pH. | jcsp.org.pk |

| Ionic Liquid Aqueous Two-Phase System (IL-ATPS) | Analyte partitioning between an ionic liquid-rich phase and a salt-rich aqueous phase. | Green, efficient, tunable selectivity. | Ionic liquid type, salt concentration, pH, temperature. | nih.govsciopen.com |

Advanced Detection and Characterization Approaches

Recent advancements in analytical chemistry have introduced sophisticated techniques that enhance the ability to detect and characterize trace levels of contaminants like this compound, particularly within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) has become a leading technology for profiling a wide array of chemical agents in exposome research, which studies the totality of human environmental exposures. HRMS offers significant advantages for detecting halogenated phenols, including high mass accuracy, sensitivity, and the ability to resolve complex chemical spaces. This technology is integral to non-targeted analysis (NTA), a hypothesis-generating approach that allows for the broad screening of known and unknown chemicals in a sample without preconceived selection.

In the context of the exposome, where pollutants are often present at much lower concentrations than endogenous molecules or compounds from food and drugs, the sensitivity of HRMS is critical. Techniques such as Gas Chromatography-HRMS (GC-HRMS) and Liquid Chromatography-HRMS (LC-HRMS) are employed to expand the coverage of the chemical space. GC-HRMS is particularly well-suited for capturing volatile and nonpolar species, including halogenated compounds, while LC-HRMS is effective for water-soluble and ionizable compounds. The application of these platforms allows for the measurement of tens of thousands of chemical signals from a single sample, providing a comprehensive snapshot of chemical exposures.

| Platform | Primary Analytes | Key Advantages | Relevance to this compound |

|---|---|---|---|

| GC-HRMS | Volatile and nonpolar compounds, halogenated organics | Excellent separation for complex mixtures, high resolution | Suitable for direct analysis, especially after derivatization |

| LC-HRMS | Water-soluble and ionizable compounds, PFAS, phthalates | Broad applicability, transferable from metabolomics | Effective for analyzing aqueous samples and biological fluids |

Machine learning (ML) is increasingly being applied to analytical chemistry to overcome challenges associated with low-cost, point-of-care sensors and to interpret complex data from analytical instruments. ML algorithms, such as neural networks and Gaussian Process Regression, can model the non-linearities and multidimensionality of sensor data, improving the detection and quantification of specific analytes like phenolic compounds. These models can compensate for sensor-to-sensor variations and data noise, reducing the need for frequent re-calibration and extensive preprocessing.

For instance, ML has been used to model the quenching mechanism in electrochemiluminescence (ECL) sensors for the detection of phenolic compounds. In other applications, machine learning approaches, including deep convolutional neural networks (CNN), have been used to interpret fluorescence spectra to quantify phenols in natural waters, effectively filtering out background interference from organic matter. This demonstrates the potential for ML to enhance the accuracy and practicality of on-site detection methods for halogenated phenols. Furthermore, ML is being explored to characterize halogen bonding interactions, which could aid in predicting the behavior and detection of halogenated compounds.

Quality Assurance and Quality Control in Analytical Procedures

Rigorous quality assurance (QA) and quality control (QC) measures are essential for generating reliable and reproducible data in the trace analysis of this compound.

Quantification in analytical chemistry relies on the development of accurate calibration curves. These curves are constructed by analyzing a series of standards containing known concentrations of the target analyte. For this compound, calibration standards should bracket the expected concentration range in the samples being analyzed.

A significant challenge in analyzing environmental or biological samples is the "matrix effect," where other components in the sample interfere with the analyte's signal, causing either suppression or enhancement. This can lead to inaccurate quantification. To compensate for these effects, a "matrix-matched" calibration is often employed. This involves preparing the calibration standards in a blank matrix that is identical or very similar to the sample matrix, thereby ensuring that the standards and samples are affected by the matrix in the same way. For example, in the analysis of brominated flame retardants, it was found that both instrumental response and matrix-related ion suppression varied, indicating the need for careful matrix management.

Internal standards are crucial for accurate quantification, especially when sample preparation involves multiple steps where analyte loss can occur. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. For halogenated phenols, isotopically labeled analogues (e.g., deuterated or ¹³C-labeled compounds) are often the preferred choice. These standards are added to the sample at a known concentration at the beginning of the analytical procedure. By tracking the signal of the internal standard relative to the analyte, analysts can correct for variations in extraction efficiency and instrument response. In some methods, a structurally similar compound, such as 2,6-dibromophenol or 4-bromophenol (B116583), has been used as an internal standard for the analysis of other chlorinated phenols.

Validation of the analytical method includes assessing its accuracy, which is often determined through recovery rate experiments. This involves spiking a blank matrix with a known amount of the analyte and measuring the concentration recovered after the entire analytical procedure. Acceptable recovery rates, typically within a range such as 70-120%, demonstrate that the method can accurately measure the analyte in the given matrix. For example, a method for determining chlorinated phenols in urine reported recovery rates ranging from 72.3% to 109.9%.

| Parameter | Purpose | Example Application |

|---|---|---|

| Calibration Curve | To establish the relationship between signal response and analyte concentration for quantification. | Linear curves with correlation coefficients >0.99 are typically required. |

| Matrix-Matched Calibration | To compensate for signal suppression or enhancement caused by the sample matrix. | Used in the analysis of halophenols in complex matrices like cork macerates. |

| Internal Standard | To correct for analyte loss during sample preparation and for variations in instrument response. | Deuterated tribromoanisole used for quantitation of halophenols and haloanisoles. |

| Recovery Rate | To validate the accuracy of the method by measuring the percentage of analyte recovered from a spiked sample. | Recoveries for chlorophenols in urine ranged from 58% to 103%. |

Remediation and Mitigation Strategies

Biological Remediation Approaches